molecular formula C11H13N3S B11767768 4-(4-Ethylphenyl)-2-hydrazinylthiazole CAS No. 61323-65-7

4-(4-Ethylphenyl)-2-hydrazinylthiazole

Cat. No.: B11767768
CAS No.: 61323-65-7
M. Wt: 219.31 g/mol
InChI Key: JWJZZWKKBDSYEB-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2-hydrazinylthiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a hydrazinyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-2-hydrazinylthiazole typically involves the reaction of 4-ethylphenyl isothiocyanate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the thiazole ring, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of N-substituted thiazole derivatives.

Scientific Research Applications

4-(4-Ethylphenyl)-2-hydrazinylthiazole has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-2-hydrazinylthiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydrazinyl group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The thiazole ring may also interact with metal ions, affecting their biological availability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)-2-hydrazinylthiazole
  • 4-(4-Chlorophenyl)-2-hydrazinylthiazole
  • 4-(4-Bromophenyl)-2-hydrazinylthiazole

Uniqueness

4-(4-Ethylphenyl)-2-hydrazinylthiazole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, chloro, and bromo analogs, the ethyl group may provide different steric and electronic effects, potentially leading to distinct properties and applications.

Properties

CAS No.

61323-65-7

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

[4-(4-ethylphenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C11H13N3S/c1-2-8-3-5-9(6-4-8)10-7-15-11(13-10)14-12/h3-7H,2,12H2,1H3,(H,13,14)

InChI Key

JWJZZWKKBDSYEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NN

Origin of Product

United States

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